4-(4-Bromobenzoyl)-2-piperazinone
Overview
Description
4-(4-Bromobenzoyl)-2-piperazinone is an organic compound that belongs to the class of piperazinones It is characterized by the presence of a bromobenzoyl group attached to the piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)-2-piperazinone typically involves the reaction of 4-bromobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Example Procedure:
- Dissolve 4-bromobenzoyl chloride in anhydrous dichloromethane.
- Add piperazine and triethylamine to the solution.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)-2-piperazinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperazinone ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Major Products
Substitution: 4-(4-Aminobenzoyl)-2-piperazinone.
Reduction: 4-(4-Bromobenzyl)-2-piperazinone.
Oxidation: this compound N-oxide.
Scientific Research Applications
4-(4-Bromobenzoyl)-2-piperazinone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: It is employed in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-2-piperazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazinone ring can interact with hydrophobic pockets in the target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzoyl chloride
- 4-Bromobenzoic acid
- 4-(4-Nitrobenzoyl)-2-piperazinone
Comparison
4-(4-Bromobenzoyl)-2-piperazinone is unique due to the presence of both the bromobenzoyl group and the piperazinone ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-bromobenzoyl chloride is more reactive towards nucleophiles, while 4-bromobenzoic acid lacks the piperazinone ring, limiting its applications in medicinal chemistry.
Properties
IUPAC Name |
4-(4-bromobenzoyl)piperazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWKUDGDVXDSRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301028 | |
Record name | 4-(4-Bromobenzoyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-11-9 | |
Record name | 4-(4-Bromobenzoyl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917562-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromobenzoyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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